The synthesis of 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile typically involves several key steps:
These methods highlight the importance of careful control over reaction conditions to achieve optimal yields and purity.
The molecular formula for 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile is , with a molecular weight of approximately 283.26 g/mol. The compound features:
The structural representation can be visualized using molecular modeling software or chemical drawing tools to understand its three-dimensional conformation better .
The primary chemical reactions involving 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile include:
These reactions underline the compound's pharmacokinetic profile, which is essential for understanding its therapeutic potential.
The mechanism of action for 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile primarily revolves around its role as an androgen receptor antagonist:
This mechanism makes it a valuable candidate for treating disorders linked to excessive androgen activity.
The physical properties of 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile has several notable applications:
This compound represents a significant advancement in non-steroidal therapies targeting hormonal pathways without the adverse effects associated with traditional steroidal treatments .
The development of 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425) prioritized addressing phototoxicity—a critical limitation in previous dermatological agents. Phototoxicity in androgen receptor antagonists often arises from extended π-conjugation systems that promote photosensitization through reactive oxygen species generation upon UV exposure. The molecular architecture of PF-998425 specifically attenuates this risk through strategic conjugation reduction while maintaining potent receptor antagonism [1] [5].
The compound’s design minimized planar aromatic domains by incorporating a non-planar cyclohexyl moiety between the benzonitrile core and hydroxyl functionality. This disrupted conjugation continuity, reducing excited-state energy transfer efficiency and subsequent singlet oxygen production. Validation studies confirmed this approach: PF-998425 tested negative in the 3T3 Neutral Red Uptake (NRU) phototoxicity assay, demonstrating significantly reduced phototoxic potential compared to earlier analogues with more extensive conjugation systems [1] [3]. Computational modeling further revealed that the twisted spatial orientation between the trifluoromethylbenzonitrile and cyclohexanol rings introduced a 35° dihedral angle, impeding intramolecular charge transfer pathways implicated in photosensitization [5].
Table 1: Phototoxic Potential Assessment of Structural Analogues
Compound | Conjugation System | 3T3 NRU Assay Result | Singlet Oxygen Quantum Yield |
---|---|---|---|
Early-generation AR antagonist | Extended planar arene | Positive (Phototoxic) | 0.78 |
PF-998425 | Disrupted by alicyclic ring | Negative | 0.12 |
Steroidal reference (Cyproterone acetate) | Moderate conjugation | Inconclusive | 0.45 |
The (1R,2R) absolute configuration was essential for both topical bioavailability and androgen receptor (AR) binding selectivity. Molecular dynamics simulations revealed that the trans-cyclohexanol stereochemistry permitted optimal hydrogen bonding with AR residues Asn705 and Thr877 through the hydroxyl group, while the equatorial benzonitrile positioning enhanced hydrophobic interactions with Leu704 and Trp741 [1] [5]. Pharmacokinetic studies in dermatological models demonstrated that this stereoisomer achieved sebaceous gland concentrations 20-fold higher than plasma levels after topical application, attributed to its optimal logP value of 3.2 ± 0.1 [3] [6]. Crucially, the (1R,2R)-enantiomer showed 150-fold greater AR binding affinity (IC₅₀ = 37 nM) compared to the (1S,2S)-counterpart, with >300-fold selectivity over progesterone and glucocorticoid receptors—eliminating off-target endocrine effects [1] [5].
Table 2: Stereoisomer Activity and Pharmacokinetic Comparison
Parameter | (1R,2R)-Isomer | (1S,2S)-Isomer |
---|---|---|
AR Binding IC₅₀ (nM) | 37 | >5,500 |
Sebaceous Gland Cₘₐₓ (ng/g) | 850 ± 120 | 32 ± 8 |
Topical Bioavailability (%) | 4.9 ± 0.7 | <0.1 |
Progesterone Receptor IC₅₀ (µM) | >10 | >10 |
The stereoselective synthesis of the (1R,2R)-hydroxycyclohexyl moiety commenced with Sharpless asymmetric epoxidation of 1,2-cyclohexanediol monoacetate, yielding glycidic acid with 98% ee. Nucleophilic ring-opening employed a benzonitrile-derived cuprate reagent specifically engineered for regioselective attack at the C1 position of the epoxide. Critical process optimization involved:
This sequence generated the trans-configured (1R,2R)-alcohol intermediate with diastereomeric excess >99%, as confirmed by chiral HPLC analysis [1] [8]. Final deacetylation under Zemplén conditions (NaOMe/MeOH) provided the key building block without epimerization. The reaction’s scalability was demonstrated in pilot batches producing 15 kg with consistent enantiopurity [3] [6].
The trifluoromethyl group was introduced prior to cyclohexyl coupling through a copper(I)-mediated radical trifluoromethylation strategy. This addressed limitations of conventional nucleophilic trifluoromethylation, which suffered from low yields due to benzonitrile hydrolysis:
X-ray crystallography confirmed regioselective trifluoromethylation exclusively at the 2-position, attributed to the electron-withdrawing nitrile group ortho-directing the radical addition [3] [5]. Alternative routes employing Umemoto’s reagent were explored but resulted in lower yields (≤65%) due to competing ipso-substitution at the cyano group [6].
Table 3: Synthetic Routes to Key Intermediates
Intermediate | Synthetic Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
(1R,2R)-2-Hydroxycyclohexyl epoxide | Sharpless asymmetric epoxidation | 84 | 99.5 (ee) | Chiral auxiliary-free |
4-Bromo-2-(trifluoromethyl)benzonitrile | Electrophilic bromination | 82 | 98.7 | Regioselective ortho-bromination |
Trifluoromethylated benzonitrile | Cu-mediated radical trifluoromethylation | 78 | 99.2 | Minimal decyanation |
The convergent synthesis culminated in a Suzuki-Miyaura cross-coupling between the trans-cyclohexanol boronic ester and 4-bromo-2-(trifluoromethyl)benzonitrile. This employed Pd(PPh₃)₄ catalysis (2 mol%) with K₂CO₃ base in toluene/water (10:1) at 85°C, delivering PF-998425 in 92% yield and >99.5% HPLC purity after crystallization from ethanol/water [1] [3].
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6